N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
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Overview
Description
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a complex organic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while methylation can be performed using methyl iodide and a base such as potassium carbonate.
Formation of the Imine Group: The final step involves the formation of the imine group by reacting the cinnoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cinnoline oxides.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-3-(4-methoxyphenyl)-7,8-dihydro-6H-cinnolin-5-imine
- N-methoxy-3-(4-methoxyphenyl)-7-methyl-6H-cinnolin-5-imine
- N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-quinolin-5-imine
Uniqueness
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
IUPAC Name |
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNQTQXPHBVZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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